molecular formula C11H11ClO3S B1448401 7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride CAS No. 1461713-93-8

7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride

Cat. No.: B1448401
CAS No.: 1461713-93-8
M. Wt: 258.72 g/mol
InChI Key: CRHZCIOFWUZRAK-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride (CAS 1461713-93-8) is a high-purity chemical building block with a molecular weight of 258.72 g/mol and the molecular formula C 11 H 11 ClO 3 S . This specialty sulfonyl chloride is a key intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a 7-methoxy substituent on a partially saturated naphthalene ring system, makes it a valuable precursor for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions to form sulfonamides or sulfonate esters . The compound is characterized by specific physicochemical properties, including a topological polar surface area of 51.8 Ų . Researchers utilize this compound in exploratory studies, such as the development of novel chemical entities. This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or personal use. Proper storage conditions and handling procedures in accordance with laboratory safety standards are recommended.

Properties

IUPAC Name

7-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHZCIOFWUZRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=C2)S(=O)(=O)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schmidt Reaction and Azide Addition

  • Procedure: 7-Methoxy-1-tetralone is treated with sodium azide in polyphosphoric acid (PPA) or acetic acid with sulfuric acid to form tetrahydro-benzazepinones, which are key intermediates.
  • Conditions: Reaction temperatures around 55°C to 40°C; sodium azide added portionwise to control reaction rate.
  • Yield: Approximately 62% for the azide addition product, with melting points around 103-104°C.
  • Characterization: ^1H-NMR and LC/MS confirm the formation of the intermediate structures.

This step is crucial for setting up the molecular framework for subsequent sulfonylation.

Palladium-Catalyzed Reduction

  • Catalyst: 5% Palladium on activated carbon.
  • Solvent: Dimethyl sulfoxide (DMSO).
  • Temperature: Room temperature to reflux (~20°C to 110°C).
  • Duration: Approximately 4.5 hours.
  • Yield: High yields reported (~95%).
  • Process: Reduction of nitrile intermediates to amines or related functionalities that can be further sulfonylated.

Industrial-Scale Synthesis via Aromatization and Sulfonylation

A patent describes an industrial method involving:

  • Reagents: Ethyl bromoacetate, cyanoacetic acid, heptanoic acid, and aniline in toluene.
  • Process: Reflux heating to promote aromatization and saponification, followed by conversion to acetamide and dehydrogenation to form 7-methoxy-1-naphthyl acetonitrile.
  • Purification: Recrystallization from ethanol/water mixtures.
  • Yield and Purity: Yields up to 87.95%, with chemical purity exceeding 99.965%.
  • Melting Point: 48–50°C.
  • Scale: Demonstrated on a 670-liter reactor scale, indicating industrial feasibility.

While this patent focuses on the nitrile intermediate, it provides the foundation for subsequent sulfonyl chloride formation by chlorosulfonation of the aromatic ring.

Sulfonyl Chloride Formation

The key step to obtain the sulfonyl chloride functionality involves:

  • Chlorosulfonation: Treatment of the aromatic or partially saturated ring with chlorosulfonic acid or sulfuryl chloride.
  • Reaction Conditions: Controlled temperature to avoid over-chlorination or degradation.
  • Workup: Quenching with water or ice, followed by extraction and purification.
  • Yields and Purity: Typically high, but dependent on reaction scale and conditions.

Though explicit experimental details for this step on this compound are sparse, this method is standard for sulfonyl chloride preparation on aromatic systems.

Modern Synthetic Approaches and Research Insights

Recent advances in the synthesis of aryldihydronaphthalene derivatives (the chemical class including 7-methoxy-3,4-dihydronaphthalene derivatives) highlight:

  • Intramolecular Cyclizations: Use of intramolecular dehydrogenative Diels–Alder reactions to build the dihydronaphthalene core efficiently.
  • Oxidative Coupling: Employing oxidants such as FeCl3/O2 or horseradish peroxidase to form complex ring systems.
  • Microwave-Assisted Synthesis: Accelerates reaction times and improves yields.
  • Functional Group Tolerance: New methods allow for diverse substitutions, including methoxy and sulfonyl chloride groups, with better selectivity.
  • Limitations: Traditional methods often suffer from harsh conditions, low yields, and limited structural diversity.

These insights suggest potential improvements in the synthesis of this compound by adopting modern catalytic and microwave-assisted methods.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Yield (%) Notes
1 Azide Addition (Schmidt Reaction) 7-Methoxy-1-tetralone, NaN3, PPA or AcOH/H2SO4, 40–55°C ~62 Forms tetrahydro-benzazepinone intermediates
2 Palladium-Catalyzed Reduction Pd/C (5%), DMSO, reflux, 4.5 h ~95 Reduction of nitrile intermediates
3 Aromatization and Saponification Ethyl bromoacetate, cyanoacetic acid, heptanoic acid, aniline, toluene, reflux ~88 Industrial scale, high purity
4 Chlorosulfonation Chlorosulfonic acid or SO2Cl2, controlled temp High Introduces sulfonyl chloride group
5 Purification Recrystallization (EtOH/H2O) - Ensures >99.9% purity

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride is a sulfonyl chloride derivative of dihydronaphthalene, which has garnered attention in various fields of chemical research due to its unique structural properties and reactivity. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Synthetic Applications

This compound is primarily used as a reagent in organic synthesis. Its applications include:

  • Synthesis of Sulfonamides : The compound can be utilized to synthesize sulfonamide derivatives by reacting with amines. This is significant in medicinal chemistry for developing antibacterial agents.
  • Formation of Esters and Amides : It can react with alcohols and amines to form corresponding esters and amides, which are important functional groups in drug design.
  • Coupling Reactions : The compound can be employed in coupling reactions such as Suzuki-Miyaura or Sonogashira reactions, facilitating the formation of complex organic molecules .

Biological Applications

Research has indicated potential biological applications of this compound:

  • Pharmaceutical Development : Its derivatives have been investigated for their activity as selective S1P5 receptor agonists, which may have implications in treating various diseases including cancer and autoimmune disorders .
  • Antimicrobial Activity : Compounds derived from this sulfonyl chloride have shown promising antimicrobial properties, making them candidates for further development as therapeutic agents .

Case Studies

Several studies have explored the utility of this compound in diverse applications:

  • Synthesis of Dihydronaphthalenes :
    • A study demonstrated the use of this compound in synthesizing aryldihydronaphthalene derivatives through Lewis acid-mediated reactions, achieving high yields (up to 95%) under optimized conditions .
    Reaction TypeYield (%)Conditions
    Lewis Acid Mediated90-95TiCl₄ or Sc(OTf)₃ at elevated temperatures
  • Photocatalytic Reactions :
    • Another research explored the use of this compound in photoinduced synthesis involving phosphorothioates. The method showcased significant efficiency with yields reaching up to 99% under visible light irradiation .
    SubstrateYield (%)Catalyst
    Phosphorothioate99%Ir(ppy)₃ and Cu(OTf)₂

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These reactions can modify the activity of enzymes and proteins, thereby influencing biological pathways. The compound’s sulfonyl chloride group is particularly reactive, making it a valuable tool for studying biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: 6-Methoxy vs. 7-Methoxy Derivatives

The positional isomer 6-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride (C₁₁H₁₁ClO₃S) shares the same molecular formula but differs in the methoxy group’s placement (position 6 vs. 7). provides collision cross-section (CCS) predictions for this isomer, with [M+H]+ adducts showing a CCS of 151.8 Ų, indicative of its three-dimensional conformation in mass spectrometry . The proximity of the methoxy and sulfonyl chloride groups in the 6-methoxy isomer may lead to steric hindrance or electronic effects distinct from the 7-methoxy analog. In the latter, the para relationship between the methoxy and sulfonyl chloride groups could delocalize electron density differently, influencing reactivity toward nucleophiles.

Functional Group Variations: Sulfonyl Chloride vs. Ketone

7-Methoxy-3,4-dihydronaphthalen-1(2H)-one (C₁₁H₁₂O₂), described in , replaces the sulfonyl chloride with a ketone. This compound’s crystal structure reveals a puckered cyclohexenone ring (puckering parameters: Q = 0.4869 Å, θ = 56.33°) stabilized by weak C–H···O interactions . Unlike the sulfonyl chloride, the ketone is less reactive toward nucleophiles but serves as a versatile intermediate for cyclization and condensation reactions. The sulfonyl chloride’s higher electrophilicity makes it more suitable for covalent modifications (e.g., drug conjugates).

Substituent Effects: Methoxy Positioning and Multi-Substituted Analogs

  • 3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene (C₁₉H₁₅ClO₃), synthesized via Friedel-Crafts acylation (56% yield, ), demonstrates how additional methoxy groups (positions 2 and 7) and a chlorobenzoyl substituent alter electronic properties and steric bulk .
  • 7-Methoxy-3,4-dimethylcoumarin () represents a heterocyclic analog with a coumarin backbone. While structurally distinct, its 7-methoxy substitution parallels electronic effects observed in naphthalene systems, influencing photophysical properties and biological activity .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Functional Group Key Data/Applications References
7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride C₁₁H₁₁ClO₃S 7-OCH₃, 3,4-dihydro Sulfonyl chloride Theoretical reactivity for sulfonamide synthesis
6-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride C₁₁H₁₁ClO₃S 6-OCH₃, 3,4-dihydro Sulfonyl chloride CCS: 151.8 Ų ([M+H]+)
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one C₁₁H₁₂O₂ 7-OCH₃, 3,4-dihydro Ketone Crystal structure; agomelatine precursor
3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene C₁₉H₁₅ClO₃ 2,7-di-OCH₃, 4-Cl-benzoyl Ketone, aryl chloride Isolated yield: 56%

Biological Activity

7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride is a compound with significant potential in biological research due to its unique chemical structure and functional groups. This article explores its biological activity, focusing on its applications in enzyme inhibition, protein modification, and potential therapeutic properties.

Chemical Structure and Properties

The compound has the molecular formula C11H11ClO3SC_{11}H_{11}ClO_3S and a molecular weight of 258.72 g/mol. Its structure includes a methoxy group, a dihydronaphthalene ring, and a sulfonyl chloride group, which contribute to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its ability to react with nucleophiles, leading to the formation of various derivatives. This reactivity allows it to modify enzymes and proteins, influencing numerous biological pathways. The sulfonyl chloride group is particularly reactive, making it a valuable tool for biochemical studies.

Enzyme Inhibition

This compound has been utilized in studies focusing on enzyme inhibition. The sulfonyl chloride group enables the formation of sulfonamides upon reaction with amines, which can inhibit specific enzyme activities. For instance, sulfonamides are known to interfere with folic acid synthesis in bacteria, thereby inhibiting their growth .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:

  • Compounds derived from this scaffold showed significant activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
CompoundZone of Inhibition (mm)MIC (µg/mL)
5a31 ± 0.127.81
9a30 ± 0.127.81
Ciprofloxacin32 ± 0.12-

Cytotoxicity

In vitro studies have shown that some derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma). Notably:

  • Compound 5a exhibited an IC50 value of 0.93±0.02μM0.93\pm 0.02\mu M, indicating potent cytotoxicity compared to standard treatments .

Case Studies

  • Antibacterial Evaluation : In one study, several sulfonamide derivatives were synthesized using this compound as a precursor. The evaluation revealed that these compounds could effectively inhibit bacterial growth in vitro, suggesting their potential as new antimicrobial agents .
  • Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of various derivatives on MCF-7 cells. Results indicated that certain compounds not only inhibited cancer cell proliferation but also displayed lower toxicity towards normal cells compared to reference drugs like Doxorubicin .

Q & A

Q. How to interpret unexpected byproducts in sulfonamide coupling reactions?

  • Root Cause Analysis :
  • Over-reaction : Excess amine may lead to bis-sulfonamides. Monitor stoichiometry via in situ FT-IR.
  • Hydrolysis : Trace moisture generates sulfonic acid byproducts. Confirm solvent dryness with Karl Fischer titration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride
Reactant of Route 2
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7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride

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